molecular formula C9H13N3O B7974391 1-(4-Amino-3-methylphenyl)-3-methylurea

1-(4-Amino-3-methylphenyl)-3-methylurea

Cat. No.: B7974391
M. Wt: 179.22 g/mol
InChI Key: COTLREDJZUBAAM-UHFFFAOYSA-N
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Description

1-(4-Amino-3-methylphenyl)-3-methylurea is a chemical compound with significant applications in various scientific fields. This compound is characterized by its molecular structure, which includes an amino group and a methyl group attached to a phenyl ring, forming a urea derivative. Its unique properties make it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Amino-3-methylphenyl)-3-methylurea can be synthesized through several synthetic routes. One common method involves the reaction of 4-amino-3-methylphenol with methyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the formation of the urea derivative.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to ensure high yield and purity of the final product. Continuous monitoring and quality control measures are implemented to maintain consistency in the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3-methylphenyl)-3-methylurea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Amino-3-methylphenyl)-3-methylurea has diverse applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and enzyme activities.

  • Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Amino-3-methylphenyl)-3-methylurea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

1-(4-Amino-3-methylphenyl)-3-methylurea is similar to other urea derivatives and phenyl compounds. Some similar compounds include:

  • 1-(4-Amino-2-methylphenyl)-3-methylurea

  • 1-(4-Amino-3-ethylphenyl)-3-methylurea

  • 1-(4-Amino-3-methoxyphenyl)-3-methylurea

These compounds share structural similarities but differ in the position and nature of substituents on the phenyl ring. The unique properties of this compound make it distinct and valuable in specific applications.

Properties

IUPAC Name

1-(4-amino-3-methylphenyl)-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-6-5-7(3-4-8(6)10)12-9(13)11-2/h3-5H,10H2,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTLREDJZUBAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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